![molecular formula C17H20N2O2 B3072352 N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide CAS No. 1016718-88-9](/img/structure/B3072352.png)
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide, also known as NMP-2MP, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a versatile molecule that has been used for a variety of purposes, including synthesis, drug development, and biochemical studies. NMP-2MP is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is a highly stable compound and is not easily degraded by heat or light.
Scientific Research Applications
Antibacterial Activity : Research by Tumosienė et al. (2012) explored the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and related compounds, including N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide. Some of these compounds exhibited significant antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Antimalarial Potency : Norcross et al. (2019) reported on the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, leading to a compound with low-nanomolar activity against the intraerythrocytic stages of the malaria parasite. This family of compounds may also have transmission blocking capabilities (Norcross et al., 2019).
Antibacterial and Antifungal Agents : Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives with significant antibacterial and antifungal activities, some reaching the same level of activity as standard antibacterial and antifungal agents (Helal et al., 2013).
Quantum Chemical Studies : Otuokere and Amaku (2015) conducted quantum chemical studies on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, a compound used for treating prostate cancer, focusing on its steric energy and the most energetically favourable conformation (Otuokere & Amaku, 2015).
Antioxidant and Anticancer Activity : Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which exhibited antioxidant and anticancer activities against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-methylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-9-14(10-8-11)21-13(3)17(20)19-16-6-4-5-15(18)12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONLKTTUQRQEDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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